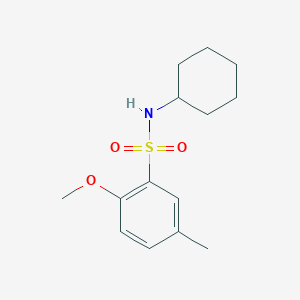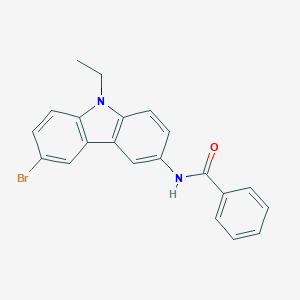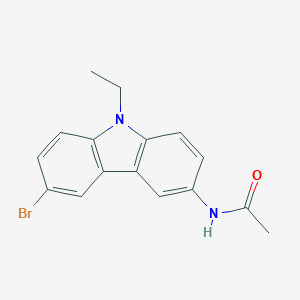
N-cyclohexyl-2-methoxy-5-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-methoxy-5-methylbenzenesulfonamide, also known as NS-398, is a nonsteroidal anti-inflammatory drug (NSAID) that acts as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. It was first synthesized in 1991 by scientists at the Sankyo Company in Japan and has since been extensively studied for its potential therapeutic applications.
Mechanism of Action
N-cyclohexyl-2-methoxy-5-methylbenzenesulfonamide acts as a selective inhibitor of the COX-2 enzyme, which is responsible for the production of prostaglandins, molecules that play a key role in inflammation and pain. By inhibiting COX-2, this compound can reduce the production of prostaglandins, leading to reduced inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including reducing inflammation and pain, inhibiting cancer cell growth, and protecting the heart and blood vessels. It has also been shown to have antioxidant and neuroprotective effects in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclohexyl-2-methoxy-5-methylbenzenesulfonamide in lab experiments is its selectivity for the COX-2 enzyme, which allows researchers to study the specific effects of COX-2 inhibition. However, one limitation is that this compound is a synthetic compound, which may limit its relevance to natural biological processes.
Future Directions
There are many potential future directions for research on N-cyclohexyl-2-methoxy-5-methylbenzenesulfonamide, including further studies on its potential therapeutic applications in cancer, inflammation, and cardiovascular disease. Other potential future directions include studies on its effects on the immune system, the gut microbiome, and the nervous system. Additionally, further research may be needed to understand the mechanisms underlying its neuroprotective and antioxidant effects.
Synthesis Methods
N-cyclohexyl-2-methoxy-5-methylbenzenesulfonamide can be synthesized using a variety of methods, including the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with cyclohexylamine, followed by the addition of sodium hydroxide and methanol. Another method involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with cyclohexylamine and potassium carbonate in acetonitrile, followed by the addition of methanol.
Scientific Research Applications
N-cyclohexyl-2-methoxy-5-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and cardiovascular disease. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Inflammation research has shown that this compound can reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. In cardiovascular research, this compound has been shown to have protective effects on the heart and blood vessels, potentially reducing the risk of heart attack and stroke.
properties
Molecular Formula |
C14H21NO3S |
|---|---|
Molecular Weight |
283.39 g/mol |
IUPAC Name |
N-cyclohexyl-2-methoxy-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H21NO3S/c1-11-8-9-13(18-2)14(10-11)19(16,17)15-12-6-4-3-5-7-12/h8-10,12,15H,3-7H2,1-2H3 |
InChI Key |
FUAFLQVCCACKDD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2CCCCC2 |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[3-(2,4-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278981.png)
![2-[3-(2,3-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278982.png)
![2-[3-(3,4-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278983.png)
![2-(Methylamino)-7-[3-(4-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278984.png)
![2-(methylamino)-7-[(E)-3-pyridin-3-ylprop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B278985.png)
![3-[3-(3-Bromophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278988.png)
![3-[3-(3-Chlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278989.png)
![3-[3-(2,3-Dichlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278991.png)
![2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one](/img/structure/B278992.png)
![2-[3-(2-Chlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278994.png)
![2-[3-(2-Methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278995.png)